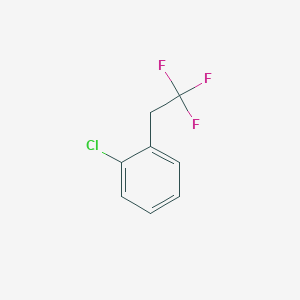
1-Chloro-2-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 . It is a product offered by several chemical manufacturers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 . This indicates that the compound has a benzene ring with a chloro group and a trifluoroethyl group attached to it .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Regioselectivity
1-Chloro-2-(2,2,2-trifluoroethyl)benzene demonstrates significant utility in chemical synthesis, particularly in regioselective processes. Mongin, Desponds, and Schlosser (1996) explored its use in deprotonation reactions adjacent to halogen substituents, highlighting its potential for site-selective chemical transformations (Mongin, Desponds, & Schlosser, 1996).
2. Catalysis in Trifluoromethylation
The compound plays a role in catalysis, specifically in the trifluoromethylation of aromatic compounds. Mejía and Togni (2012) found that methyltrioxorhenium, in the presence of this compound, can effectively catalyze the electrophilic trifluoromethylation of various aromatics, expanding the scope of trifluoromethylated products (Mejía & Togni, 2012).
3. Role in Heterocyclic Compound Synthesis
Vargas-Oviedo, Charris-Molina, and Portilla (2017) demonstrated a synthesis route for 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This synthesis pathway, involving o-phenylendiamines, underlines the compound's importance in the creation of structurally diverse heterocycles (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
4. Development of Polymeric Materials
Yu Xin-hai (2010) explored the synthesis of novel fluorine-containing polyetherimide using a compound derived from this compound. This research points to the compound's utility in developing advanced polymeric materials with potential applications in various industrial domains (Yu Xin-hai, 2010).
5. Applications in Organic Synthesis
Several other studies have utilized this compound in various organic synthesis processes. For instance, Nakai et al. (1977) used derivatives of this compound for preparing arylthioynamines, highlighting its versatility in organic synthesis (Nakai, Tanaka, Setoi, & Ishikawa, 1977). Vovk et al. (2002) discussed its reactivity in forming certain benzoxazin-4-ones, underscoring its reactivity and usefulness in synthetic organic chemistry (Vovk, Bol’but, & Chernega, 2002).
Wirkmechanismus
Target of Action
The primary targets of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoroethyl group and the chlorine atom could potentially influence its interactions with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given its chemical structure, it might interact with various cellular components, but these interactions and their consequences need to be investigated further.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Eigenschaften
IUPAC Name |
1-chloro-2-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGWJIUZVXRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
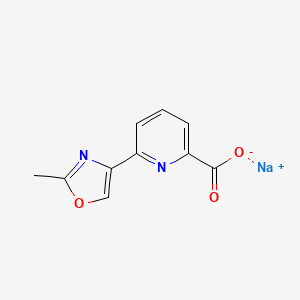

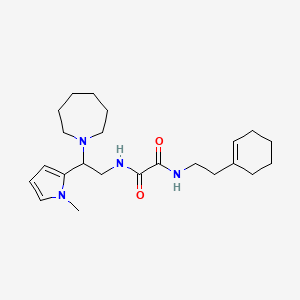
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)



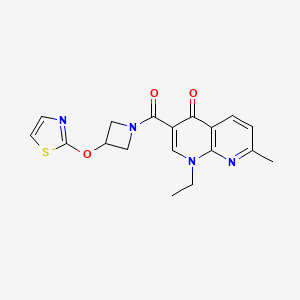

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)
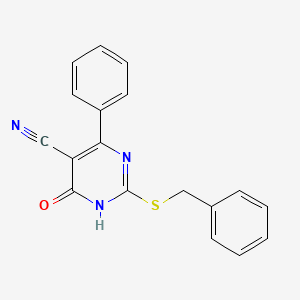
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
